molecular formula C11H9BrN2 B8809888 2-(3-(Bromomethyl)phenyl)pyrazine

2-(3-(Bromomethyl)phenyl)pyrazine

Cat. No.: B8809888
M. Wt: 249.11 g/mol
InChI Key: SPJUDCNSCRCKDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(Bromomethyl)phenyl)pyrazine is a useful research compound. Its molecular formula is C11H9BrN2 and its molecular weight is 249.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of 2-(3-(Bromomethyl)phenyl)pyrazine

The synthesis of this compound typically involves the bromomethylation of phenyl pyrazines. Various methods have been reported for the synthesis of pyrazine derivatives, including:

  • Suzuki Coupling Reaction : This method has been employed to create pyrazine derivatives with diverse substituents, enhancing their biological activity. For instance, the synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide demonstrated good yields and laid the groundwork for further biological evaluations .
  • Aminodehalogenation : This technique has been utilized to derive various substituted benzylamines from chloropyrazine derivatives, leading to compounds with improved antitubercular activity .

Antimicrobial Properties

Research indicates that pyrazine derivatives exhibit notable antimicrobial properties. For example:

  • Antibacterial Activity : Studies have shown that certain pyrazine derivatives possess significant antibacterial effects against strains like Salmonella Typhi. Compounds synthesized from pyrazines demonstrated MIC values as low as 6.25 mg/mL against resistant bacterial strains, indicating their potential as new therapeutic agents .
  • Antitubercular Activity : Some derivatives have shown promising results in combating tuberculosis. The introduction of specific substituents has been linked to enhanced efficacy against Mycobacterium tuberculosis .

Anticancer Potential

Pyrazines have also been explored for their anticancer properties:

  • Inhibition of Kinases : Pyrazine derivatives are being investigated for their ability to inhibit various kinases involved in cancer progression. For instance, compounds targeting TGF-beta receptor kinases have shown potential in treating kinase-induced diseases .
  • Structure-Activity Relationship Studies : Research has focused on modifying the structure of pyrazines to enhance their activity against cancer cells. These studies emphasize the importance of specific substituents in improving potency and selectivity against cancer targets .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound and related compounds:

StudyCompoundActivityFindings
This compoundKinase InhibitionEffective against TGF-beta receptor kinases
N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamideAntibacterialMIC = 6.25 mg/mL against XDR S. Typhi
Various Pyrazine DerivativesAntitubercularEnhanced activity with specific substituents

Future Perspectives

The ongoing research into this compound suggests a bright future for its applications in medicinal chemistry:

  • Drug Development : The promising biological activities highlight the need for further development into pharmaceutical agents targeting resistant infections and cancer.
  • Synthetic Modifications : Continued exploration of synthetic pathways may yield novel derivatives with enhanced efficacy and reduced toxicity.

Properties

Molecular Formula

C11H9BrN2

Molecular Weight

249.11 g/mol

IUPAC Name

2-[3-(bromomethyl)phenyl]pyrazine

InChI

InChI=1S/C11H9BrN2/c12-7-9-2-1-3-10(6-9)11-8-13-4-5-14-11/h1-6,8H,7H2

InChI Key

SPJUDCNSCRCKDN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=NC=CN=C2)CBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of (3-(pyrazin-2-yl)phenyl)methanol (200 mg, 1.08 mmol) in THF (5 mL), PBr3 (349 mg, 1.29 mmol) was added dropwise at 0° C. and stirred for 10 min. Then, the reaction mixture was refluxed for 3 h. The mixture was cooled to rt, poured into ice-cold saturated aqueous NaHCO3 solution (5 mL) and extracted with ethyl acetate (2×). The combined organic layers were washed with brine and dried over anhydrous Na2SO4, filtered and concentrated under reduced pressure to yield the title compound (200 mg, 75%). [TLC Rf=0.54 (ethyl acetate/hexane 50:50)].
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
349 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
5 mL
Type
reactant
Reaction Step Two
Yield
75%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.